molecular formula C31H30N2 B1369442 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane CAS No. 913814-37-6

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Cat. No. B1369442
M. Wt: 430.6 g/mol
InChI Key: UPVDPYLKLAKPQM-UHFFFAOYSA-N
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Description

“2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C31H30N2 . It is a structural surrogate of piperazine .


Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane has also been described, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) and delivers differentially protected amines within the products .


Molecular Structure Analysis

The molecular structure of “2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” contains a total of 68 bonds, including 38 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, 2 four-membered rings, 4 six-membered rings, 2 tertiary amines (aliphatic), and 2 Azetidines .


Chemical Reactions Analysis

The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

The average mass of “2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is 430.583 Da and the monoisotopic mass is 430.240906 Da .

Scientific Research Applications

Application 1: Synthesis and Structures of Ligand Systems

  • Summary of the Application: This research focuses on the synthesis and structures of sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems .
  • Methods of Application: The bulky 2,6-dibenzhydryl-4-methylaniline undergoes diazotization upon treatment with H2SO4/NaNO2, which upon further reaction with KI affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene .
  • Results or Outcomes: The new products were isolated in moderate to good yield and characterized by spectroscopic (IR, ESI-mass, NMR, UV-Vis) and microanalytical (CHN) techniques, in addition to a single crystal X-ray diffraction study .

Application 2: Cu(II) Diimine Catalyzed Click Reactions

  • Summary of the Application: This research presents two mild Cu(II) diimine catalyzed click reactions that are efficient, robust, and additive-free one-pot procedures to isolate carbazole decorated 1,2,3-triazoles with high regioselectivity .
  • Methods of Application: The Cu(II) diimine complex [(L)Cu(OAc)2(OH2)], where L = N-(2-pyridinylmethylene)-2,6-dibenzhydryl-4-methoxylamine, was synthesized and characterized. The click reactions were demonstrated between 9-(2-propynyl)-carbazole and aryl azide using catalyst 1 at room temperature in water .
  • Results or Outcomes: The structural details of carbazole decorated 1,2,3-triazoles were elucidated using single-crystal X-ray diffraction and NMR techniques .

Application 3: Development of Synthetic Routes

  • Summary of the Application: This research focuses on the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes .
  • Methods of Application: The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds with low to moderate yields throughout the multi-step synthesis .
  • Results or Outcomes: The [2+2] cycloadditions offered low turnovers and chromatography was required for purification .

Application 4: Development of Synthetic Routes

  • Summary of the Application: This research focuses on the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes .
  • Methods of Application: The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds with low to moderate yields throughout the multi-step synthesis .
  • Results or Outcomes: The [2+2] cycloadditions offered low turnovers and chromatography was required for purification .

Application 5: Use in Medicinal Chemistry

  • Summary of the Application: 2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 2,6-Diazaspiro[3.3]heptane and its use as a structural surrogate of piperazine .
  • Results or Outcomes: The outcomes of this application are not detailed in the source, but it is implied that the use of 2,6-Diazaspiro[3.3]heptane as a structural surrogate of piperazine has potential applications in the field of medicinal chemistry .

properties

IUPAC Name

2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVDPYLKLAKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582107
Record name 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

CAS RN

913814-37-6
Record name 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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